molecular formula C10H10Cl2O2 B3043524 3,5-Dichloro-4-propoxybenzaldehyde CAS No. 883532-96-5

3,5-Dichloro-4-propoxybenzaldehyde

Cat. No. B3043524
CAS RN: 883532-96-5
M. Wt: 233.09 g/mol
InChI Key: OMQFJHOZOWLBLH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-propoxybenzaldehyde consists of a benzene ring with chlorine atoms at positions 3 and 5, an aldehyde group (CHO) at position 4, and a propoxy (C3H7O) side chain. The InChI code for this compound is: 1S/C10H10Cl2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-6H,2-3H2,1H3 .

Scientific Research Applications

Synthesis and Structural Characterization

3,5-Dichloro-4-propoxybenzaldehyde has been utilized in the synthesis of structurally significant compounds. For instance, reactions of 4-chlorobenzohydrazide with 3,5-dichloro-2-hydroxybenzaldehyde have afforded isostructural hydrazone compounds. These reactions underscore the chemical versatility and potential of 3,5-dichloro-4-propoxybenzaldehyde derivatives in creating compounds with significant structural and potentially functional attributes, as demonstrated through X-ray crystallography (Xiao-ling Wang, Z. You, & Che Wang, 2011). Similarly, the preparation of 3-Bromo-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide from 3,5-dichloro-2-hydroxybenzaldehyde highlights its role in synthesizing compounds with distinct intermolecular hydrogen bonding (Chuangao Zhu, Yijun Wei, & Qi-Yong Zhu, 2008).

Solubility and Solvation Analysis

The study of 3,5-dibromo-4-hydroxybenzaldehyde in various solvent systems, including ethanol and acetonitrile, provides insights into solubility behavior, solvent effects, and preferential solvation. These findings can offer a deeper understanding of similar compounds like 3,5-dichloro-4-propoxybenzaldehyde in different solvents, aiding in the development of solvent systems for reactions and crystallizations (Changfei Zhu et al., 2020).

Photophysical and Spectroscopic Studies

The exploration of photophysical properties of related compounds, such as 4-hydroxy-3,5-dimethoxybenzaldehyde, in various solvents and conditions, reveals the influence of intramolecular charge transfer and hydrogen bonding on emission behavior. These studies can inform on the photophysical properties of 3,5-dichloro-4-propoxybenzaldehyde derivatives, guiding their potential applications in optical materials and sensors (T. Stalin & N. Rajendiran, 2005).

Molecular Structure and Electronic Analysis

Investigations into the molecular structure, electronic properties, and spectroscopic analysis of compounds akin to 3,5-dichloro-4-propoxybenzaldehyde, such as (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, provide valuable data on molecular geometry, electronic transitions, and potential functional applications. These insights can be pivotal for the design and synthesis of new materials with desired electronic and optical properties (Y. Sheena Mary et al., 2015).

Safety and Hazards

  • Safety Information : Refer to the Material Safety Data Sheet (MSDS) for detailed safety precautions.

Future Directions

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properties

IUPAC Name

3,5-dichloro-4-propoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQFJHOZOWLBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-propoxybenzaldehyde

Synthesis routes and methods

Procedure details

When 3,5-dichloro-4-hydroxybenzaldehyde was substituted for 4-hydroxy-benzaldehyde in Example 50, Step A the similar procedure afforded the title compound in 94% yield, as pale oil. 1H-NMR (CDCl3) 1.1 (tr, 3H, J=7.41 Hz); 1.82-1.93 (m, 2H); 4.04 (tr, 2H, J=6.54 Hz); 7.8 (s 2H); 9.84 (s, 1H).
Quantity
0 (± 1) mol
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Reaction Step One
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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